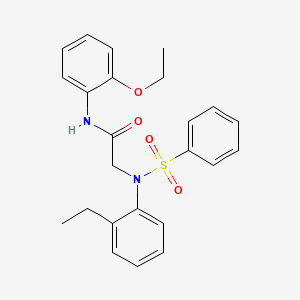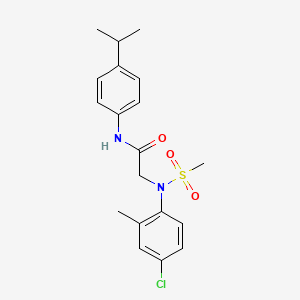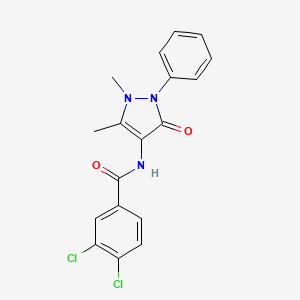![molecular formula C13H10Cl3N3O3S B3435912 N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B3435912.png)
N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarboxamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarboxamide, commonly known as CDH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDH belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of CDH is not fully understood. However, it is believed to exert its biological effects through the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. CDH has been shown to inhibit the activity of carbonic anhydrase II, which is predominantly expressed in the cytosol of various tissues. The inhibition of carbonic anhydrase II by CDH is believed to result in the modulation of intracellular pH and the regulation of various signaling pathways.
Biochemical and Physiological Effects:
CDH has been shown to possess various biochemical and physiological effects. It has been demonstrated to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CDH has also been shown to possess antitumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, CDH has been shown to possess antiviral effects by inhibiting the replication of human immunodeficiency virus type 1.
Avantages Et Limitations Des Expériences En Laboratoire
CDH has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yields. CDH has also been shown to possess low toxicity, making it suitable for various in vitro and in vivo experiments. However, CDH has some limitations for lab experiments. It is relatively insoluble in water, which can limit its bioavailability and efficacy in certain experiments. In addition, CDH has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
Orientations Futures
CDH has several potential future directions for scientific research. It can be used as a lead compound for the development of new sulfonamide-based drugs with enhanced biological activities. The optimization of CDH's synthesis method can also lead to the development of more efficient and cost-effective methods for the production of sulfonamide compounds. In addition, the study of CDH's mechanism of action can lead to the discovery of new targets for the treatment of various diseases. The investigation of CDH's potential therapeutic applications in clinical trials can also shed light on its efficacy and safety in humans.
Applications De Recherche Scientifique
CDH has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antitumor, and antiviral properties. CDH has also been investigated for its role in the treatment of diabetes, obesity, and neurodegenerative diseases. Its ability to inhibit the activity of carbonic anhydrase enzymes has been of particular interest in the field of medicinal chemistry. CDH has been used as a lead compound for the development of new sulfonamide-based drugs with enhanced biological activities.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[(2,5-dichlorophenyl)sulfonylamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O3S/c14-8-2-1-3-10(6-8)17-13(20)18-19-23(21,22)12-7-9(15)4-5-11(12)16/h1-7,19H,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEMAYYSQJEYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B3435834.png)
![2-{4-chloro-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B3435841.png)

![6-(3,4-dimethoxyphenyl)-2-[(3-fluorobenzyl)thio]nicotinonitrile](/img/structure/B3435862.png)
![N~2~-(2-chlorophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3435865.png)


![2-{[3-cyano-6-(3-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopentylacetamide](/img/structure/B3435882.png)
![dimethyl 2-{[(4-bromophenyl)acetyl]amino}terephthalate](/img/structure/B3435883.png)

![2-(4-iodophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B3435893.png)
![4-fluoro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B3435895.png)

![2-(1,3-diphenyl-1H-pyrazol-5-yl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B3435921.png)